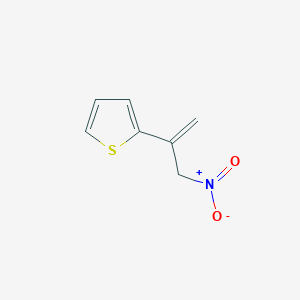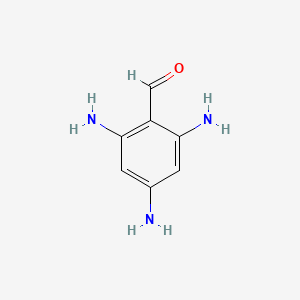
2,4,6-Triaminobenzoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triaminobenzoyl is an organic compound characterized by the presence of three amino groups attached to a benzoyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triaminobenzoyl typically involves the nitration of benzoyl compounds followed by reduction. One common method includes the nitration of benzoyl chloride to form 2,4,6-trinitrobenzoyl chloride, which is then reduced using hydrogenation or chemical reducing agents such as tin(II) chloride in hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the exothermic nature of nitration reactions and the handling of reducing agents.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triaminobenzoyl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups on the benzoyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzoyl compounds.
Scientific Research Applications
2,4,6-Triaminobenzoyl has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6-Triaminobenzoyl involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
2,4,6-Triaminopyrimidine: Shares similar amino group positioning but differs in the ring structure.
2,4,6-Tribromophenol: Contains bromine atoms instead of amino groups, leading to different chemical properties.
2,4,6-Triaminotoluene: Similar structure but with a methyl group attached to the benzoyl ring.
Uniqueness: 2,4,6-Triaminobenzoyl is unique due to its specific arrangement of amino groups, which imparts distinct reactivity and interaction capabilities. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Properties
CAS No. |
477535-26-5 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2,4,6-triaminobenzaldehyde |
InChI |
InChI=1S/C7H9N3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,8-10H2 |
InChI Key |
LMULYWVYCTZZIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)C=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


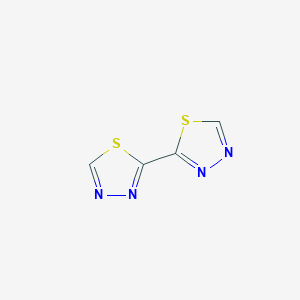
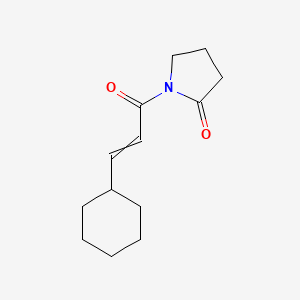
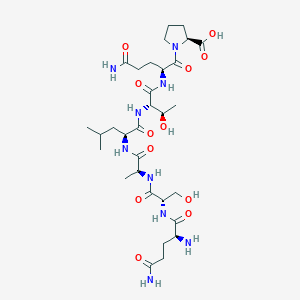
![[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14250039.png)
![(1S)-[1,1'-Bi(cyclopentane)]-3-one](/img/structure/B14250043.png)
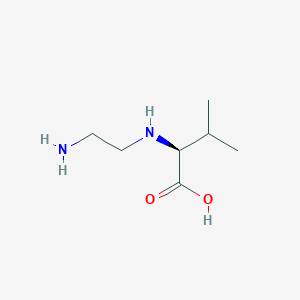
![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)
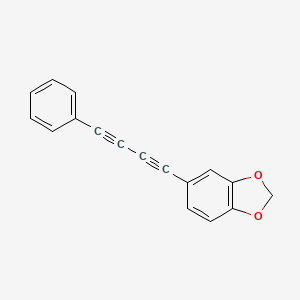
![1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene](/img/structure/B14250072.png)
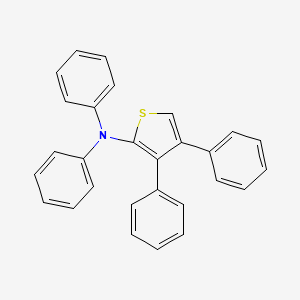
![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)
![Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate](/img/structure/B14250114.png)
